2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which are important fused heterocycles due to their biological and medicinal properties . These structures have been widely used in synthetic drugs and have been applied to treat various conditions .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. A novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been used to form related structures . This method involves the replacement of one reactant with a different reactant while it has the same essential reactivity but it gives a product with different scaffolds .Scientific Research Applications
Chemical Structure and Properties
Research on closely related compounds to 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid reveals insights into their chemical properties and structural features. For instance, a study on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine highlights the formation of hydrogen-bonded chains and rings, indicating potential interactions and stability features relevant to similar compounds (Portilla et al., 2006).
Synthesis Methods
Advanced synthesis techniques have been developed for related pyrazolo[1,5-a]pyrimidines. For example, a study presents the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which offers insights into potential synthesis pathways for this compound (Gein et al., 2009).
Antimicrobial Activity
The antimicrobial properties of related compounds provide a basis for exploring similar applications in this compound. A study on the antimicrobial activity of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates indicates potential biomedical applications (Гейн et al., 2009).
Electrophilic Substitutions
Research on electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines offers insights into the chemical reactivity of related pyrazolo[1,5-a]pyrimidine derivatives, which could be applicable to the study of this compound (Atta, 2011).
Potential Antitumor and Antimicrobial Activities
Studies on the synthesis of N-arylpyrazole-containing enaminones and their reactions indicate the potential of pyrazole derivatives in biomedical applications, including antitumor and antimicrobial activities. These findings can guide research into similar applications for this compound (Riyadh, 2011).
Fluorescent Properties
Pyrazolo[1,5-a]pyrimidines have been explored for their potential in creating functional fluorophores. This suggests that this compound could be explored for similar fluorescent applications, which are relevant in imaging and diagnostic technologies (Castillo et al., 2018).
Properties
IUPAC Name |
2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)11-7-12-15-9(8-4-5-8)6-10(13(18)19)17(12)16-11/h6-8H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFTAHIXGSNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1)C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.